- Palladium-catalyzed conversion of aldehydes to alkenes in the presence of tri-n-butylphosphine, Tetrahedron Letters, 1991, 32(4), 513-14

Cas no 97585-04-1 (2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-)

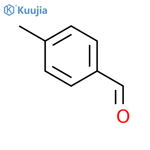

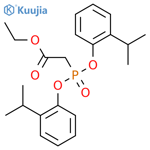

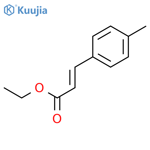

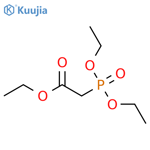

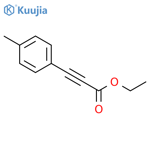

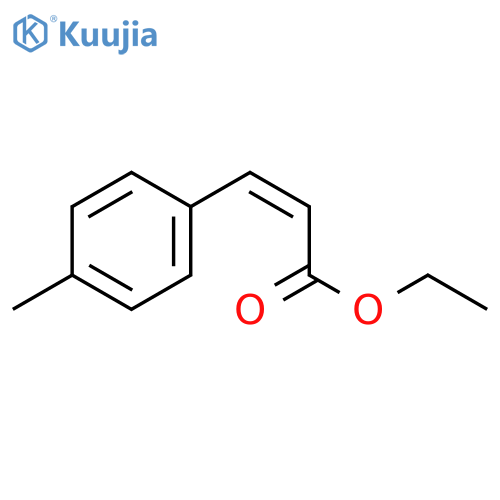

97585-04-1 structure

Nome do Produto:2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-

N.o CAS:97585-04-1

MF:C12H14O2

MW:190.238363742828

CID:1988816

2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-

- 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (Z)- (ZCI)

- Ethyl (2Z)-3-(4-methylphenyl)-2-propenoate (ACI)

- Ethyl (Z)-3-(4-methylphenyl)-2-propenoate

- Ethyl cis-4-methylcinnamate

-

- Inchi: 1S/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8-

- Chave InChI: IMKVSWPEZCELRM-HJWRWDBZSA-N

- SMILES: C(/C1C=CC(C)=CC=1)=C/C(=O)OCC

2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Método de produção

Synthetic Routes 1

Condições de reacção

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Methanol , Tetrahydrofuran ; -78 °C; 15 min, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referência

- Substituent effects of cis-cinnamic acid analogues as plant growth inhibitors, Phytochemistry (Elsevier), 2013, 96, 132-147

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt

Referência

- Accessing Dihydro-1,2-oxazine via Cloke-Wilson type Annulation of Cyclopropyl Carbonyls: Application towards the Diastereoselective Synthesis of Pyrrolo[1,2-b][1,2]oxazine, Journal of Organic Chemistry, 2020, 85(10), 6535-6550

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Manganese , Water Catalysts: Palladium diacetate Solvents: Acetonitrile ; 24 h, 25 °C

Referência

- Water as a Hydrogenating Agent: Stereodivergent Pd-Catalyzed Semihydrogenation of Alkynes, Organic Letters, 2019, 21(5), 1412-1416

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt

Referência

- Accessing Complex Tetrahydrofurobenzo-Pyran/Furan Scaffolds via Lewis-Acid Catalyzed Bicyclization of Cyclopropane Carbaldehydes with Quinone Methides/Esters, Journal of Organic Chemistry, 2022, 87(12), 7905-7918

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt

Referência

- Exploitation of Cyclopropane Carbaldehydes to Prins Cyclization: Quick Access to (E)-Hexahydrooxonine and Octahydrocyclopenta[b]pyran, Organic Letters, 2018, 20(17), 5163-5166

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Triphenylsilane , Diisopropylethylamine Catalysts: 1-Phenylarsolane Solvents: Toluene ; 24 h, 100 °C

Referência

- Systematic Study on the Catalytic Arsa-Wittig Reaction, Chemistry - A European Journal, 2020, 26(59), 13400-13407

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Triphenylphosphine , Manganic acid (H2MnO4), barium salt (1:1) Solvents: Acetonitrile ; 24 h, 80 °C

Referência

- Tandem oxidation-Wittig reaction using nanocrystalline barium manganate (BaMnO4); an improved one-pot protocol, Tetrahedron Letters, 2016, 57(33), 3773-3775

Synthetic Routes 9

Condições de reacção

1.1 Reagents: 18-Crown-6 , Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran

Referência

- The design and synthesis of a tricyclic single-nitrogen scaffold that serves as a 5-HT2C receptor agonist, Bioorganic & Medicinal Chemistry Letters, 2006, 16(15), 4130-4134

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Triphenylphosphine Catalysts: Iron tetraphenylporphyrin chloride Solvents: Toluene ; 2 min, rt; 0.5 h, 80 °C

Referência

- Iron(III) and Ruthenium(II) Porphyrin Complex-Catalyzed Selective Olefination of Aldehydes with Ethyl Diazoacetate, Journal of Organic Chemistry, 2003, 68(9), 3714-3717

Synthetic Routes 11

Condições de reacção

1.1 Catalysts: Di-μ-chlorotetrakis(2-phenylpyridine)diiridium Solvents: Acetonitrile ; 24 h, rt

Referência

- Synthesis of (Z)-Cinnamate Derivatives via Visible-Light-Driven E-to-Z Isomerization, SynOpen, 2019, 3(4), 103-107

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Oxygen Catalysts: Manganese potassium oxide (Mn8KO16) Solvents: Toluene ; 4 h, 110 °C

Referência

- OMS-2 for Aerobic, Catalytic, One-pot Alcohol Oxidation-Wittig Reactions: Efficient Access to α,β-Unsaturated Esters, ChemCatChem, 2014, 6(3), 749-752

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt

Referência

- Organocatalytic Activation of Donor-Acceptor Cyclopropanes: A Tandem (3 + 3)-Cycloaddition/Aryl Migration toward the Synthesis of Enantioenriched Tetrahydropyridazines, Organic Letters, 2023, 25(29), 5470-5475

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt

Referência

- Metal-free domino Cloke-Wilson rearrangement-hydration-dimerization of cyclopropane carbaldehydes: A facile access to oxybis(2-aryltetrahydrofuran) derivatives, Tetrahedron, 2020, 76(15),

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Methanol , Tetrahydrofuran ; 20 min, -78 °C

1.2 Solvents: Tetrahydrofuran ; 6 h, -78 °C; 1 h, -50 °C

1.2 Solvents: Tetrahydrofuran ; 6 h, -78 °C; 1 h, -50 °C

Referência

- Ring-substituted cis-cinnamic acid derivatives and plant growth controllers containing them, Japan, , ,

Synthetic Routes 16

Condições de reacção

1.1 Solvents: Dimethyl sulfoxide ; 4 h, 30 °C

1.2 Solvents: Water ; 5 min, 30 °C

1.2 Solvents: Water ; 5 min, 30 °C

Referência

- Efficient alkenation of aldehydes and ketones to α,β-unsaturated esters using α,α-bis(dimethylsilyl)-substituted esters, Chemistry Letters, 2009, 38(8), 832-833

Synthetic Routes 17

Condições de reacção

1.1 Reagents: 18-Crown-6 , Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 30 min, -78 °C

1.2 3 h, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 3 h, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Referência

- Preparation of indenopyrroles as serotonin 5-HT2c receptor agonists., United States, , ,

Synthetic Routes 18

Condições de reacção

1.1 Reagents: Triphenylphosphine , Diisopropylethylamine Catalysts: Silica ; 6 h, 90 °C

Referência

- Silica gel-mediated organic reactions under organic solvent-free conditions, Molecules, 2012, 17, 11469-11483

Synthetic Routes 19

Condições de reacção

1.1 Reagents: 2564764-59-4 Solvents: Acetonitrile ; 3 h, 60 °C

1.2 Reagents: Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-, potassium salt (1:1) ; 0 °C; 6 h, 60 °C

1.3 0 °C; 3 h, 60 °C

1.2 Reagents: Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-, potassium salt (1:1) ; 0 °C; 6 h, 60 °C

1.3 0 °C; 3 h, 60 °C

Referência

- Phosphorus-Recycling Wittig Reaction: Design and Facile Synthesis of a Fluorous Phosphine and Its Reusable Process in the Wittig Reaction, Journal of Organic Chemistry, 2020, 85(22), 14684-14696

Synthetic Routes 20

Condições de reacção

1.1 Reagents: Hydrogen

Referência

- Correlation of ultraviolet absorption frequences of cis- and trans-substituted cinnamic acids with Hammett substituent constants, Journal of Molecular Structure, 1988, 174, 251-4

2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Raw materials

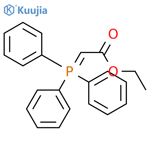

- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate

- 4-Methylbenzaldehyde

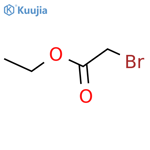

- Ethyl bromoacetate

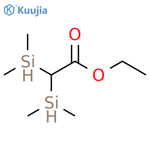

- Acetic acid, 2,2-bis(dimethylsilyl)-, ethyl ester

- Ethyl-di-(2-isopropylphenyl)phosphonoacetate

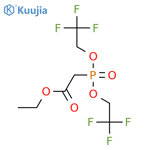

- Ethyl Bis(2,2,2-trifluoroethoxy)phosphinylacetate

- Triethyl phosphonoacetate

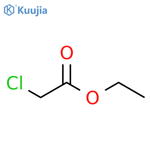

- ethyl 2-chloroacetate

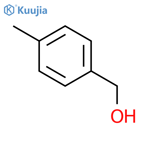

- 4-Methylbenzyl alcohol

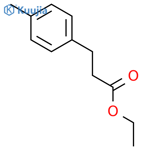

- ethyl (2E)-3-(4-methylphenyl)prop-2-enoate

- p-tolyl-propynoic acid ethyl ester

- Ethyl 3-(p-tolyl)propanoate

2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Preparation Products

2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Literatura Relacionada

-

Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324

-

Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

97585-04-1 (2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-) Produtos relacionados

- 1211510-83-6(6-Fluoro-5-methylnicotinamide)

- 1368229-43-9(2-{1-(tert-butoxy)carbonyl-4-hydroxypyrrolidin-3-yl}acetic acid)

- 142118-05-6(1-(4-fluorophenyl)penta-1,4-dien-3-ol)

- 2137950-73-1(sodium 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfinate)

- 1804357-54-7(4-(Fluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-methanol)

- 2138575-94-5(5-cyclopropoxypentane-1-sulfonyl chloride)

- 2227769-31-3(rac-(1R,2S)-2-(adamantan-1-yl)methylcyclopropane-1-carboxylic acid)

- 625095-60-5(Pradefovir)

- 866152-27-4(Methyl 2-(4-ethoxyphenoxy)benzoate)

- 1344039-20-8(2,2-Dimethyl-3-(1,3-thiazol-2-ylamino)carbonylcyclopropanecarboxylic acid)

Fornecedores recomendados

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Membro Ouro

CN Fornecedor

A granel

Hebei Ganmiao New material Technology Co., LTD

Membro Ouro

CN Fornecedor

A granel

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Suzhou Senfeida Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Taian Jiayue Biochemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel